6-Chloro-1-(2-methylphenyl)-1-oxohexane
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Overview
Description
Synthesis Analysis
The synthesis of chlorinated organic compounds often involves the use of organometallic reagents, as seen in the reaction of Grignard reagents with 1-chloro-1-nitroso-2,2,6,6-tetramethylcyclohexane, leading to various products including oxime ethers and nitrones . Similarly, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves crystallographic and molecular modeling techniques to understand the structure and orientation of the chlorine atoms in the final product . These methods could potentially be applied to the synthesis of "6-Chloro-1-(2-methylphenyl)-1-oxohexane".
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be complex, as demonstrated by the crystal and molecular structure analysis of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine . The study of such structures often involves X-ray diffraction and molecular modeling to determine bond lengths, angles, and conformations. The crystal structure of 2-[chloro(4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione also provides insights into the conformation of the cyclohexane ring and the positioning of substituents . These analyses are crucial for understanding the three-dimensional arrangement of atoms in "6-Chloro-1-(2-methylphenyl)-1-oxohexane".
Chemical Reactions Analysis
The reactivity of chlorinated compounds with organometallic reagents can lead to a variety of chemical reactions. For instance, the reaction of Grignard reagents with a chlorinated nitroso compound resulted in the formation of oxime ethers and nitrones, with the pathway involving electron transfer and radical formation . This information can be useful in predicting the reactivity of "6-Chloro-1-(2-methylphenyl)-1-oxohexane" with similar reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be influenced by their molecular structure. For example, copolymers containing phenolic units derived from a chlorinated monomer exhibited high thermooxidative stability . The optical properties of donor-acceptor systems containing chlorinated groups also show significant solvatochromism, indicating a polar excited state . These properties are important for understanding the behavior of "6-Chloro-1-(2-methylphenyl)-1-oxohexane" in different environments and its potential applications.
Scientific Research Applications
Photolytic Reactivity Studies
- The study of photolysis in compounds related to 6-Chloro-1-(2-methylphenyl)-1-oxohexane reveals insights into the behavior of certain chemical species under light exposure. For instance, the photolysis of 4-chloroaniline and its derivatives in polar media leads to the formation of triplet phenyl cations, a process that may have parallels in the study of similar chlorinated compounds (Guizzardi et al., 2001).
Synthesis of Cyclohexane Derivatives
- Research into the synthesis of cyclohexane-1,3-dicarboxylates, involving similar chemical structures, has led to the creation of new compounds with multiple stereogenic centers. These findings can be applied to the synthesis of compounds like 6-Chloro-1-(2-methylphenyl)-1-oxohexane, providing insights into the creation of novel molecules with potential pharmaceutical applications (Ismiyev et al., 2013).
Structural and Chemical Analysis
- Investigations into the crystal structures of related compounds provide valuable information on molecular geometry and intermolecular interactions, which is critical in understanding the physical and chemical properties of 6-Chloro-1-(2-methylphenyl)-1-oxohexane (Kubicki et al., 2000).
Solvent Extraction Research
- Studies on solvent extraction using crown ethers and other reagents in the presence of cyclohexane derivatives contribute to a better understanding of the chemical behavior of similar compounds in different environments. This knowledge is useful in the extraction and purification processes of compounds like 6-Chloro-1-(2-methylphenyl)-1-oxohexane (Tsurubou et al., 1995).
Application in Polymerization Processes
- Research into the polymerization of propylene and the incorporation of phenolic units, involving similar structures, demonstrates potential applications of 6-Chloro-1-(2-methylphenyl)-1-oxohexane in the development of new polymeric materials with enhanced properties (Wilén & Näsman, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1-(2-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-11-7-4-5-8-12(11)13(15)9-3-2-6-10-14/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFQOTGSHGJRCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642364 |
Source
|
Record name | 6-Chloro-1-(2-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(2-methylphenyl)-1-oxohexane | |
CAS RN |
898785-14-3 |
Source
|
Record name | 6-Chloro-1-(2-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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